2-amino-1-(1H-imidazol-4-yl)ethan-1-ol dihydrochloride
Overview
Description
2-amino-1-(1H-imidazol-4-yl)ethan-1-ol dihydrochloride is a chemical compound that is widely used in scientific research. It is a derivative of histamine, which is a neurotransmitter and a chemical messenger in the body
Preparation Methods
The synthesis of 2-amino-1-(1H-imidazol-4-yl)ethan-1-ol dihydrochloride typically involves the reaction of histamine with appropriate reagents under controlled conditions. One common method involves the reaction of histamine with hydrochloric acid to form the dihydrochloride salt . The reaction conditions usually include maintaining a specific temperature and pH to ensure the desired product is obtained with high purity.
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of advanced equipment and techniques ensures the consistent quality and purity of the compound.
Chemical Reactions Analysis
2-amino-1-(1H-imidazol-4-yl)ethan-1-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of imidazole derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
2-amino-1-(1H-imidazol-4-yl)ethan-1-ol dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its role in the histaminergic system, which is involved in physiological processes such as sleep, appetite, and immune response.
Medicine: Research on this compound includes its potential therapeutic applications, particularly in the treatment of conditions related to histamine imbalance.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-amino-1-(1H-imidazol-4-yl)ethan-1-ol dihydrochloride involves its interaction with histamine receptors in the body. As a derivative of histamine, it can bind to these receptors and modulate their activity. This interaction affects various molecular targets and pathways, leading to changes in physiological processes such as inflammation, gastric acid secretion, and neurotransmission.
Comparison with Similar Compounds
2-amino-1-(1H-imidazol-4-yl)ethan-1-ol dihydrochloride can be compared with other similar compounds, such as:
Histamine: The parent compound from which it is derived. Histamine itself is a well-known neurotransmitter and immune system modulator.
2-(1H-Imidazol-1-yl)ethanol: Another imidazole derivative with similar chemical properties.
2-(1H-Imidazol-2-yl)ethanamine dihydrochloride: A compound with a similar structure but different functional groups.
Properties
IUPAC Name |
2-amino-1-(1H-imidazol-5-yl)ethanol;dihydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O.2ClH/c6-1-5(9)4-2-7-3-8-4;;/h2-3,5,9H,1,6H2,(H,7,8);2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTIMBRUPBQPEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)C(CN)O.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64068-29-7 | |
Record name | 2-amino-1-(1H-imidazol-4-yl)ethanol dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.